

A Comprehensive Technical Guide to 2,6-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylbenzonitrile

Cat. No.: B146758

[Get Quote](#)

This guide provides an in-depth analysis of **2,6-Dimethylbenzonitrile**, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Nomenclature and Structural Identification

The unequivocally correct IUPAC name for the compound is **2,6-Dimethylbenzonitrile**.[\[1\]](#)[\[2\]](#)

This name is derived following systematic nomenclature rules:

- Parent Structure: The core is a benzene ring attached to a cyano group (-C≡N), which defines it as a "benzonitrile."
- Numbering: The carbon atom of the cyano group is designated as position 1 of the benzene ring.
- Substituents: Two methyl (-CH₃) groups are located on the ring. Their positions are indicated by the lowest possible locants, which are positions 2 and 6.

Key identifiers for this compound are essential for unambiguous documentation and material procurement.

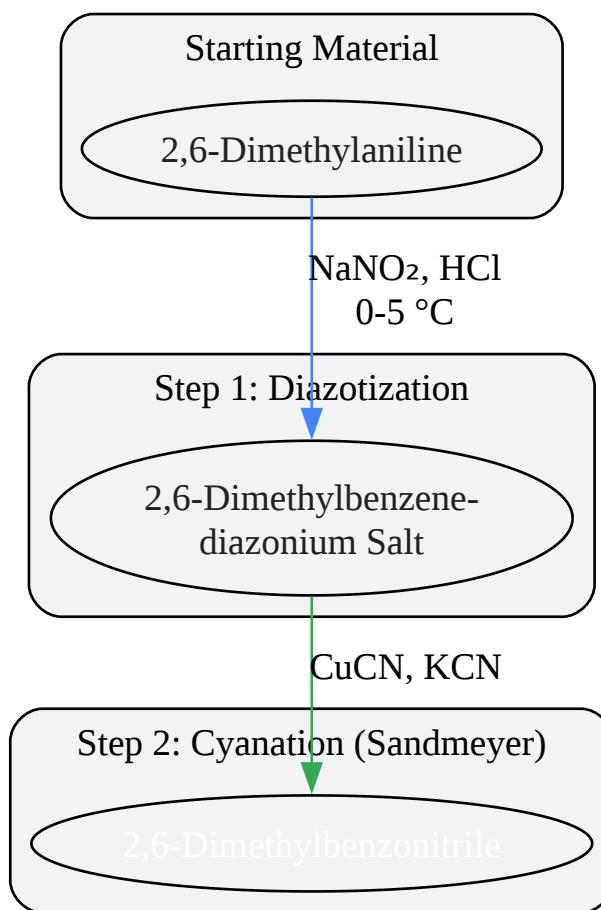
Identifier	Value	Source
CAS Number	6575-13-9	[1] [3] [4]
Molecular Formula	C ₉ H ₉ N	[3] [4]
Molecular Weight	131.18 g/mol	[2] [3]
Synonyms	2-Cyano-1,3-dimethylbenzene, 2-Cyano-m-xylene	[1] [3]
InChI Key	QSACPWSIIRFHHR- UHFFFAOYSA-N	[1] [2] [3]

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of **2,6-Dimethylbenzonitrile** is fundamental for its handling, purification, and characterization in a laboratory setting.

Physicochemical Data

Property	Value	Notes
Appearance	White to beige crystalline powder	[2] [5]
Melting Point	88-91 °C	[5]
Boiling Point	93°C at 10 mmHg	[5]
Solubility	Low solubility in water; soluble in organic solvents like ethanol and acetone.	[3]
Storage	Store in a dry, room temperature environment in a sealed container.	[5]


Spectroscopic Data Spectroscopic analysis provides the definitive structural confirmation of the molecule.

- ^1H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic and methyl protons. The symmetry of the molecule simplifies the spectrum.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show unique signals for the nitrile carbon, the substituted and unsubstituted aromatic carbons, and the methyl carbons.
- Infrared (IR) Spectroscopy: A prominent, sharp absorption band characteristic of the nitrile group ($-\text{C}\equiv\text{N}$) stretching vibration is typically observed.[1][6]
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[4]

Synthesis and Mechanistic Considerations

The most prevalent and industrially significant method for synthesizing **2,6-Dimethylbenzonitrile** is the Sandmeyer reaction.[7][8] This classic transformation provides a reliable pathway from readily available anilines to benzonitriles.

Core Rationale: The Sandmeyer reaction is chosen for its efficiency in converting an amino group on an aromatic ring into a wide variety of functional groups, including the cyano group, which is otherwise difficult to introduce directly.[7] The reaction proceeds via a diazonium salt intermediate, a highly versatile synthetic handle.[8]

[Click to download full resolution via product page](#)

Detailed Experimental Protocol (Sandmeyer Reaction)

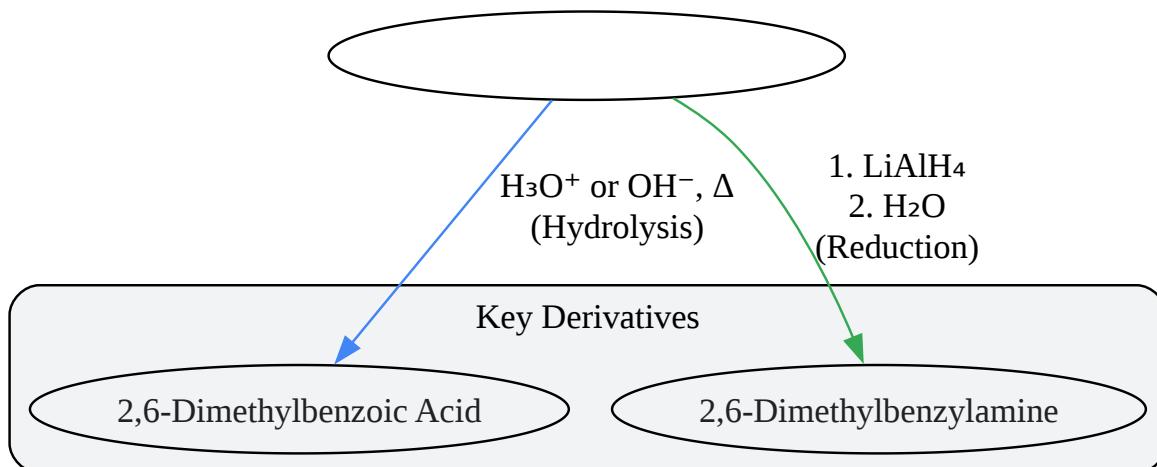
- **Diazotization of 2,6-Dimethylaniline:**

- **Rationale:** This initial step converts the primary amine into a diazonium salt, which is an excellent leaving group (N_2 gas). The reaction must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

- **Procedure:**

1. Dissolve 2,6-dimethylaniline in an aqueous solution of a strong acid, typically hydrochloric acid (HCl).^[9]
2. Cool the solution to 0-5 °C in an ice-water bath.

3. Add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5 °C. Stir vigorously.
4. The completion of the reaction can be tested using starch-iodide paper (a blue-black color indicates excess nitrous acid).


- Cyanation:
 - Rationale: The diazonium salt is displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide (CuCN).^{[7][9]} The copper(I) species facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical, loss of dinitrogen gas, and subsequent reaction with the cyanide.^[7]
 - Procedure:
 1. In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide (KCN) in water.
 2. Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will be observed.
 3. After the addition is complete, the reaction mixture is typically warmed to drive the reaction to completion.
 4. The product, **2,6-Dimethylbenzonitrile**, can then be isolated by extraction with an organic solvent, followed by purification (e.g., distillation or recrystallization).

Key Chemical Reactivity and Applications

The utility of **2,6-Dimethylbenzonitrile** stems from the versatile reactivity of its nitrile functional group. This makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals.^[3]

A. Hydrolysis to Carboxylic Acid The nitrile group can be hydrolyzed under acidic or basic conditions to form 2,6-dimethylbenzoic acid. This transformation is fundamental for creating carboxylic acid derivatives.

B. Reduction to Primary Amine Reduction of the nitrile, typically with a strong reducing agent like lithium aluminum hydride (LiAlH_4), yields 2,6-dimethylbenzylamine.[9] This amine is a precursor for more complex molecules.

[Click to download full resolution via product page](#)

Applications in Drug Development

The benzonitrile moiety is a privileged scaffold in medicinal chemistry.[10] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing enzyme inhibitors and receptor antagonists.[11][12]

- Enzyme Inhibition: Benzonitrile derivatives are used to develop inhibitors for various kinases, which are often overactive in cancer.[10]
- Antiviral Agents: Certain benzonitrile compounds have shown potent activity against viruses like Hepatitis C by inhibiting viral entry into host cells.[10]
- Lidocaine Synthesis: **2,6-Dimethylbenzonitrile** is a precursor to 2,6-dimethylaniline, a key starting material for the synthesis of the widely used local anesthetic, Lidocaine.[13][14]

Safety, Handling, and Storage

Proper handling of **2,6-Dimethylbenzonitrile** is crucial to ensure laboratory safety.

Hazard Identification[\[1\]](#)[\[2\]](#)

- Harmful if swallowed (H302)
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)

Recommended Safety Protocols

Precautionary Measure	Guideline
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and a lab coat. [15] [16]
Engineering Controls	Use only in a well-ventilated area, preferably within a chemical fume hood. [15] [16]
Handling	Avoid contact with skin, eyes, and inhalation of dust. Wash hands thoroughly after handling. [15] [16]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases. [16]
Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [16]

Conclusion

2,6-Dimethylbenzonitrile is a well-defined chemical entity with significant importance as a synthetic intermediate. Its preparation via the Sandmeyer reaction is a robust and scalable method. The reactivity of its nitrile group provides access to a variety of valuable downstream products, including key precursors for pharmaceuticals like Lidocaine. A thorough understanding of its properties, synthesis, and handling protocols is essential for its effective and safe utilization in research and industrial applications.

References

- Synthesis of **2,6-dimethylbenzonitrile**. PrepChem.com. [Link]
- **2,6-Dimethylbenzonitrile** | C9H9N | CID 81057. PubChem. [Link]
- **2,6-Dimethylbenzonitrile**. NIST Chemistry WebBook. [Link]
- 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. OECD SIDS. [Link]
- CAS No : 2581-34-2 | Chemical Name : 3-Methyl-4-nitrophenol.
- **2,6-Dimethylbenzonitrile** IR Spectrum. NIST Chemistry WebBook. [Link]
- Sandmeyer reaction. Wikipedia. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
- **2,6-dimethylbenzonitrile** (C9H9N). PubChemLite. [Link]
- **2,6-Dimethylbenzonitrile** Condensed phase thermochemistry d
- Process for preparation of 2,6-dichlorobenzonitrile.
- Method for preparing 2,6-dialkoxy benzene nitrile.
- The 2-Step Synthesis of Lidocaine. University of Missouri–St. Louis. [Link]
- 2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile. Organic Syntheses. [Link]
- Application of benzonitrile compound in preparation of antitumor drugs.
- ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES. [Link]
- Reduction of 1,3-dimethyl-2-nitrobenzene to 2,6-dimethylaniline. University of Calgary. [Link]
- **2,6-Dimethylbenzonitrile**. LookChem. [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
- **2,4-Dimethylbenzonitrile** | C9H9N | CID 89046. PubChem. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. **2,6-Dimethylbenzonitrile** | C9H9N | CID 81057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. **2,6-Dimethylbenzonitrile** | 6575-13-9 [sigmaaldrich.com]

- 3. CAS 6575-13-9: 2,6-Dimethylbenzonitrile | CymitQuimica [cymitquimica.com]
- 4. 2,6-Dimethylbenzonitrile [webbook.nist.gov]
- 5. 2,6-DIMETHYLBENZONITRILE CAS#: 6575-13-9 [m.chemicalbook.com]
- 6. 2,6-Dimethylbenzonitrile [webbook.nist.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Lidocaine [chemistry.gravitywaves.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,6-Dimethylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146758#iupac-name-for-2-6-dimethylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com